molecular formula C9H6BrClN2OS B14903350 4-((2-Bromophenoxy)methyl)-5-chloro-1,2,3-thiadiazole

4-((2-Bromophenoxy)methyl)-5-chloro-1,2,3-thiadiazole

Cat. No.: B14903350
M. Wt: 305.58 g/mol
InChI Key: OESAFRNQDDEVRW-UHFFFAOYSA-N
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Description

4-((2-Bromophenoxy)methyl)-5-chloro-1,2,3-thiadiazole is a synthetic organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Bromophenoxy)methyl)-5-chloro-1,2,3-thiadiazole typically involves multiple steps. One common method starts with the preparation of 2-bromophenol, which is then reacted with chloromethyl methyl ether to form 2-bromophenoxymethyl chloride. This intermediate is then subjected to a cyclization reaction with thiosemicarbazide in the presence of a suitable base, such as sodium hydroxide, to yield the desired thiadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

4-((2-Bromophenoxy)methyl)-5-chloro-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different thiadiazole derivatives with altered electronic properties.

Scientific Research Applications

4-((2-Bromophenoxy)methyl)-5-chloro-1,2,3-thiadiazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-((2-Bromophenoxy)methyl)-5-chloro-1,2,3-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromophenoxy and chlorine groups allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Bromophenoxy)methyl)benzoic acid
  • 4-((2-Bromophenoxy)methyl)-N-(2-chlorophenyl)benzamide
  • (2Z)-2-(Benzoylamino)-3-[4-(2-bromophenoxy)phenyl]acrylic acid

Uniqueness

4-((2-Bromophenoxy)methyl)-5-chloro-1,2,3-thiadiazole is unique due to the presence of both bromophenoxy and chlorine groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other thiadiazole derivatives, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C9H6BrClN2OS

Molecular Weight

305.58 g/mol

IUPAC Name

4-[(2-bromophenoxy)methyl]-5-chlorothiadiazole

InChI

InChI=1S/C9H6BrClN2OS/c10-6-3-1-2-4-8(6)14-5-7-9(11)15-13-12-7/h1-4H,5H2

InChI Key

OESAFRNQDDEVRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC2=C(SN=N2)Cl)Br

Origin of Product

United States

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